tert-butyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
CAS No.: 869852-13-1
Cat. No.: VC2571111
Molecular Formula: C20H28BNO4
Molecular Weight: 357.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869852-13-1 |
|---|---|
| Molecular Formula | C20H28BNO4 |
| Molecular Weight | 357.3 g/mol |
| IUPAC Name | tert-butyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
| Standard InChI | InChI=1S/C20H28BNO4/c1-13-14-11-9-10-12-15(14)22(17(23)24-18(2,3)4)16(13)21-25-19(5,6)20(7,8)26-21/h9-12H,1-8H3 |
| Standard InChI Key | XYUZBXNCRMPFHN-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3N2C(=O)OC(C)(C)C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3N2C(=O)OC(C)(C)C)C |
Introduction
Chemical Structure and Properties
tert-butyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate features a complex molecular architecture consisting of multiple functional groups. The compound contains an indole core structure (a bicyclic heterocycle consisting of a benzene ring fused to a pyrrole ring), with several key modifications:
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A tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen (N1)
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A methyl substituent at the C3 position of the indole
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A boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, commonly known as a pinacol boronate) at the C2 position
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H28BNO4 |
| Molecular Weight | 357.26 g/mol |
| Appearance | Typically a colorless to pale yellow solid |
| Storage Conditions | Under inert atmosphere at 2-8°C |
| Typical Purity | ≥97% |
| CAS Number | 869852-13-1 |
The presence of the boronate ester group makes this compound particularly valuable for cross-coupling reactions, while the protected indole scaffold serves as a foundation for various medicinal chemistry applications.
Synthesis Methods
The synthesis of tert-butyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple steps with carefully controlled reaction conditions.
General Synthetic Pathway
Based on synthetic routes of similar compounds, the preparation generally follows these key steps:
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Formation of the indole core, often through Fischer indole synthesis (reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions)
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Protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group
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Introduction of the boronate ester group via a borylation reaction
Borylation Reaction Conditions
Drawing from reaction conditions used for structurally similar compounds, the borylation step typically employs palladium-catalyzed cross-coupling reactions with bis(pinacolato)diboron :
| Reagents | Conditions | Catalyst System | Base | Yield |
|---|---|---|---|---|
| Bis(pinacolato)diboron | 80°C, 16h, inert atmosphere | PdCl₂(dppf)₂·CH₂Cl₂ with dppf | Potassium acetate | 79-90% |
| Bis(pinacolato)diboron | 80°C, 3h, degassed conditions | PdCl₂(dppf)₂·CH₂Cl₂ with dppf | Potassium acetate | ~89% |
The reaction is typically conducted in 1,4-dioxane as the solvent, with careful exclusion of oxygen through degassing or inert gas atmosphere to prevent catalyst deactivation .
Biological Activity
tert-butyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate and related indole derivatives have attracted considerable interest in medicinal chemistry due to their diverse biological activities.
Anticancer Activity
Research indicates that indole derivatives, particularly those containing boronate functionalities, exhibit significant anticancer properties. The unique structure of this compound may enhance its ability to interact with biological targets relevant to cancer progression.
Antimicrobial Properties
Compounds containing indole structures often demonstrate antimicrobial activity against various pathogens. The specific structural features of this compound, including the boronate ester, may contribute to potential antimicrobial efficacy.
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through multiple mechanisms:
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Hydrogen bonding interactions via the indole N-H (after deprotection)
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π-π stacking interactions through the aromatic indole system
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Covalent bond formation through the reactive boronate group with nucleophilic residues in proteins
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Hydrophobic interactions via the tert-butyl and tetramethyl groups
Applications in Organic Synthesis
This compound serves as a valuable synthetic intermediate due to its unique structural features that enable diverse chemical transformations.
Cross-Coupling Reactions
The presence of the boronate ester makes this compound an excellent substrate for Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
Functionalization Opportunities
The compound offers multiple sites for further functionalization:
| Position | Possible Transformations |
|---|---|
| Boronate (C2) | Cross-coupling (Suzuki), oxidation to alcohol, amination |
| Methyl group (C3) | Oxidation, halogenation, deprotonation/alkylation |
| Boc group (N1) | Deprotection, replacement with other protecting groups |
| Indole C4-C7 | Further electrophilic substitution reactions |
Reaction Examples
When used in Suzuki coupling reactions, the following conditions have shown good results for similar compounds :
| Electrophile Partner | Catalyst | Base | Solvent | Temperature | Yield Range |
|---|---|---|---|---|---|
| Aryl halides | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80-100°C | 75-85% |
| Vinyl halides | Pd(dppf)Cl₂ | K₃PO₄ | THF/H₂O | 60-70°C | 70-80% |
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity is crucial for optimizing compounds for specific applications.
Key Structural Elements
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The indole core provides a scaffold recognized by numerous biological targets
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The boronate ester serves as a reactive handle for synthetic transformations and can interact with specific biological nucleophiles
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The methyl group at C3 influences the electronic properties of the indole system
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The Boc protecting group prevents undesired reactions at the indole nitrogen during synthetic manipulations
Comparison with Related Compounds
Several structurally related compounds provide insight into the properties and applications of the target molecule:
Research Applications
The unique properties of tert-butyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate make it valuable in various research contexts.
Medicinal Chemistry Applications
In medicinal chemistry, this compound and its derivatives have been investigated for:
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Development of kinase inhibitors
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Creation of receptor modulators
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Design of enzyme inhibitors with potential therapeutic applications
Synthetic Methodology Development
The compound has contributed to advances in synthetic organic chemistry through:
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Optimization of borylation conditions for heterocyclic systems
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Development of stereoselective cross-coupling methodologies
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Exploration of sequential functionalization strategies for complex molecule synthesis
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